molecular formula C20H37N5O8 B1252866 N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide CAS No. 76647-54-6

N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide

Cat. No. B1252866
CAS RN: 76647-54-6
M. Wt: 475.5 g/mol
InChI Key: CEKWVQNWPXXMIU-QFPUGEGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide is a natural product found in Dactylosporangium thailandense with data available.

Scientific Research Applications

Enantiospecific Synthesis and Applications

This compound's synthesis involves enantiospecific methods, as seen in the work of Deschenaux et al. (1989), which focuses on synthesizing enantiomers from hydroxybutanoates, showing the importance of stereochemistry in the development of such compounds (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).

Polyketide Synthesis

Polyketides, which have significant pharmaceutical applications, are synthesized using methods that involve derivatives of this compound, as demonstrated by Meilert et al. (2004). They studied the asymmetric synthesis of C15 polyketide spiroketals, indicating the potential of this compound in complex organic syntheses (Meilert, Pettit, & Vogel, 2004).

Application in Reductive Ring Opening and Synthesis

The compound's derivatives are useful in reductive oxa ring opening, a key step in synthesizing certain carbapentopyranoses. Cossy et al. (1995) utilized related methodologies in creating C-alpha-galactosides, underlining its utility in carbohydrate chemistry (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

Utility in Amino Acid Synthesis

Singh et al. (2005) demonstrated its application in synthesizing ω-heterocyclic-β-amino acids, highlighting its versatility in generating novel amino acid derivatives. This shows its potential in developing building blocks for peptides and proteins (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).

Involvement in the Synthesis of Anellated Carbasugars

The compound's structural framework is instrumental in the synthesis of anellated carbasugars, as evidenced by Herrera et al. (2003). This indicates its role in creating complex cyclic structures, which are valuable in medicinal chemistry (Herrera, Feist, Michalik, Quincoces, & Peseke, 2003).

Anticancer Activity in Polyketides

Yuan et al. (2009) explored the isolation of new polyketides from endophytic fungal strains, where derivatives of this compound demonstrated significant inhibitory activity against human tumor cells. This suggests its potential in developing novel anticancer agents (Yuan, Yuan, Lin, Zhao, Ma, Huang, & Shen, 2009).

Forming Metal Organic Frameworks

Kumar and Mishra (2007) synthesized main group metal complexes using an organic framework derived from this compound, illustrating its potential in creating metal-organic frameworks (MOFs) for various applications (Kumar & Mishra, 2007).

Application in Dipyranone Synthesis

Harding et al. (2003) utilized this compound in synthesizing dipyranones, leading to novel C-linked disaccharide analogues. This signifies its role in synthetic carbohydrate chemistry and potential in pharmaceutical applications (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

properties

CAS RN

76647-54-6

Molecular Formula

C20H37N5O8

Molecular Weight

475.5 g/mol

IUPAC Name

N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide

InChI

InChI=1S/C20H37N5O8/c1-20(29)7-30-19(14(28)17(20)24-2)33-16-11(23)5-10(22)15(13(16)27)32-18-12(25-8-26)4-3-9(6-21)31-18/h3,8,10-19,24,27-29H,4-7,21-23H2,1-2H3,(H,25,26)/t10-,11+,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1

InChI Key

CEKWVQNWPXXMIU-QFPUGEGSSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)NC=O)N)N)O

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC=O)N)N)O

synonyms

2'-N-formylsisomycin
G 367 S1
G-367 S(1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide
Reactant of Route 2
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide
Reactant of Route 3
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide
Reactant of Route 4
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide
Reactant of Route 5
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide
Reactant of Route 6
N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide

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